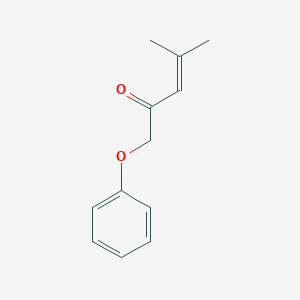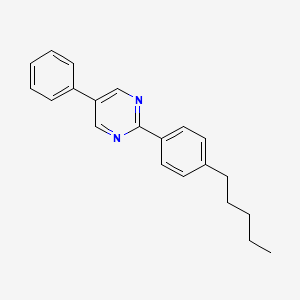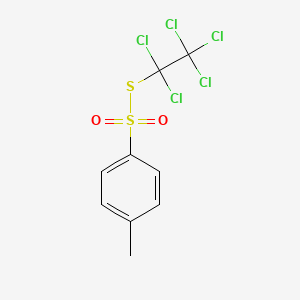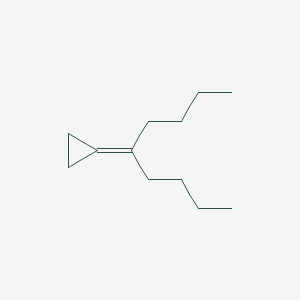
Cyclopropane, (1-butylpentylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, (1-butylpentylidene)- is a cycloalkane compound characterized by a three-membered ring structure with significant ring strain due to its 60º bond angles, which are much smaller than the ideal 109.5º angles of a normal tetrahedral carbon atom . This strain influences its chemical behavior, making it highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane compounds can be synthesized through various methods, including the reaction of carbenes with alkenes. For instance, dichlorocarbenes can form cyclopropane structures when created in situ from reagents such as chloroform and potassium hydroxide . Another common method is the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an alkene .
Industrial Production Methods
Industrial production of cyclopropane compounds often involves the Wurtz reaction, where 1,3-dibromopropane is cyclized using sodium or zinc as the dehalogenating agent . This method has been optimized over the years to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, (1-butylpentylidene)- undergoes various types of chemical reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can open the cyclopropane ring to form linear alkanes.
Substitution: Substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclopropane ring.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, linear alkanes from reduction, and halogenated cyclopropanes from substitution reactions .
Applications De Recherche Scientifique
Cyclopropane, (1-butylpentylidene)- has various applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopropane, (1-butylpentylidene)- involves the formation of highly reactive intermediates, such as carbenes, which can react with various substrates to form cyclopropane rings . The molecular targets and pathways involved include the interaction with alkenes to form cyclopropane structures, which can then undergo further reactions to form more complex molecules .
Comparaison Avec Des Composés Similaires
Cyclopropane, (1-butylpentylidene)- can be compared with other cycloalkanes such as cyclobutane, cyclopentane, and cyclohexane:
Cyclopropane: Highly strained and reactive due to its 60º bond angles.
Cyclobutane: Less strained than cyclopropane but still more reactive than larger cycloalkanes.
Cyclopentane: Exhibits less ring strain and is more stable than cyclopropane and cyclobutane.
Cyclohexane: Has minimal ring strain and is the most stable among the cycloalkanes.
Cyclopropane, (1-butylpentylidene)- is unique due to its high reactivity and the ability to form complex structures, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
115413-63-3 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
nonan-5-ylidenecyclopropane |
InChI |
InChI=1S/C12H22/c1-3-5-7-11(8-6-4-2)12-9-10-12/h3-10H2,1-2H3 |
Clé InChI |
GRYSQKBOAQGXEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C1CC1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
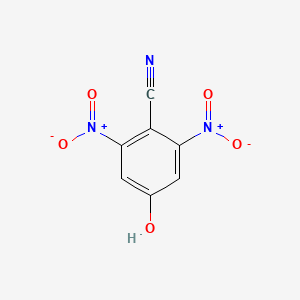
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
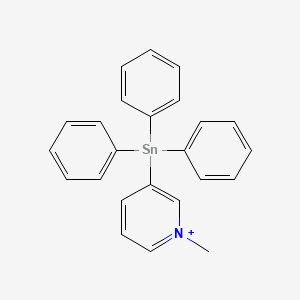

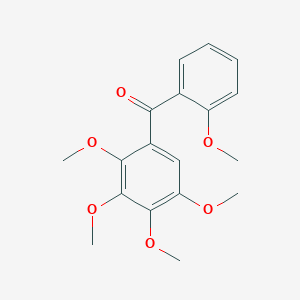
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
